Poly(butyl methacrylate)

Übersicht

Beschreibung

Poly(butyl methacrylate), also known as PBMA, is a highly biocompatible polymer that is widely used in drug delivery coatings . It is comprised of a polymerizable methacrylate functional group on one end and a reactive ester group on the other end .

Synthesis Analysis

PBMA can be synthesized through a process known as free radical polymerization . This involves the polymerization of a butyl methacrylate (BMA) monomer in suitable nanoreactors . The process can be followed by differential scanning calorimetry (DSC) and proton Nuclear Magnetic Resonance spectroscopy (1H-NMR) .

Molecular Structure Analysis

The molecular structure of PBMA can be analyzed using techniques such as Fourier transform infrared (FTIR) spectroscopy, ultraviolet (UV)–visible spectroscopy, high-resolution transmission electron microscopy (HRTEM), and scanning electron microscopy (SEM) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of PBMA can be complex. For example, in the synthesis of PBMA/LMA/HEMA, a gel-effect is observed in all cases . The number average molecular weight (Mn) of the PBMA obtained in AAO of 60–300 nm are between 30·10^3 –175·10^3 g/mol .

Physical And Chemical Properties Analysis

PBMA has several notable physical and chemical properties. It has an inherent viscosity of 0.470-0.560 dL/g . It is slightly miscible with water, soluble in most organic solvents, and has relatively low volatility . The thermal properties and morphologies of PBMA can be analyzed by thermogravimetry (TGA) and SEM .

Wissenschaftliche Forschungsanwendungen

Oil Absorption

PBMA has been used in the creation of functionalized copolymers for oil absorption . These copolymers, based on butyl methacrylate (BMA), and lauryl methacrylate (LMA) with crosslinking agent HEMA (hydroxyethyl methacrylate) or DVB (divinyl benzene), have been synthesized by suspension polymerization . The copolymers and their blend fibers have shown impressive absorbency .

Fabrication of NO-Releasing Polymer Films

PBMA has been used as a matrix to fabricate NO-releasing polymer films by solvent casting approach . This application is particularly useful in the field of biomedical engineering.

Preparation of Thermoresponsive Microfibers

PBMA can be used to prepare thermoresponsive microfibers with excellent mechanical properties . These PBMA-containing microfibers can be used as temperature-modulated cell separation materials .

Controlled Drug Release

Radiation-induced copolymerization of butyl methacrylate/acrylamide has been investigated . The prepared hydrogels have been used for controlled drug release, with heparin used as an example of an anticoagulant drug .

Semiconductor Fabrication

PBMA thin films have been used in semiconductor fabrication . The performance of these applications depends critically on the details of the thin film behavior .

Nanostructured Polymer Systems

PBMA has been used in the creation of nanostructured polymer systems . These systems have a wide range of applications, including in the fields of electronics, information storage, and more .

Wirkmechanismus

Target of Action

Poly(butyl methacrylate) (PBMA) is a versatile polymer with a wide range of applications. It primarily targets the physical properties of materials, enhancing their characteristics for specific uses . For instance, it has been used as a matrix to fabricate NO-releasing polymer films and thermoresponsive microfibers . It has also been used to synthesize porous interpenetrating polymer networks (IPN) with low-density polymers .

Mode of Action

PBMA interacts with its targets by altering their physical and chemical properties. For example, when used as a matrix for fabricating polymer films, it provides a stable structure that can encapsulate other compounds . In the case of IPN synthesis, PBMA forms a network structure that enhances the porosity and mechanical strength of the resulting material .

Biochemical Pathways

For instance, NO-releasing polymer films made with PBMA can release nitric oxide, a signaling molecule involved in various physiological processes . .

Pharmacokinetics

The pharmacokinetics of PBMA largely depend on its specific application and form. For instance, when used in drug delivery systems, the release rate of the encapsulated drug would be a key factor. In one study, copolymers of 2-Methacryloyloxyethyl Phosphorylcholine and n-Butyl Methacrylate were shown to enhance drug solubility and absorption . .

Result of Action

The results of PBMA’s action are primarily seen in the enhanced properties of the materials it is incorporated into. For example, PBMA-containing microfibers can be used as temperature-modulated cell separation materials . PBMA also enhances the absorbency of copolymers, making them suitable for oil absorption .

Action Environment

The action of PBMA can be influenced by various environmental factors. For instance, the stability of PBMA thin films can be affected by the temperature and the presence of nonsolvent aqueous incubation media . Additionally, the effectiveness of PBMA in enhancing drug solubility and absorption can be influenced by the properties of the drug and the physiological environment .

Zukünftige Richtungen

Future research on PBMA could focus on its potential applications in various fields. For example, PBMA nanostructures have been successfully obtained through the free radical polymerization (FRP) of a BMA monomer in anodic aluminum oxide (AAO) nanoreactors . This could open up new possibilities for the use of PBMA in nanotechnology and other advanced applications.

Eigenschaften

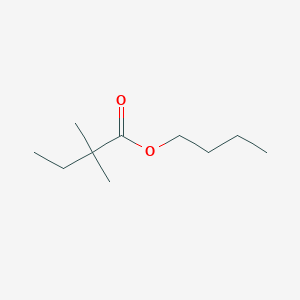

IUPAC Name |

butyl 2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-7-8-12-9(11)10(3,4)6-2/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIJYXVHIPYSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 22667557 | |

CAS RN |

9003-63-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

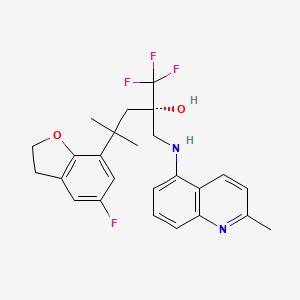

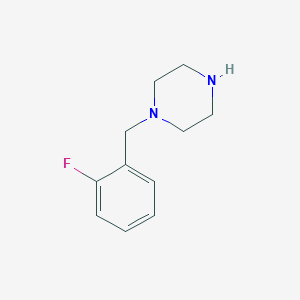

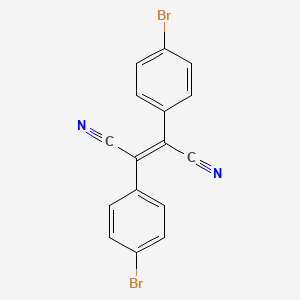

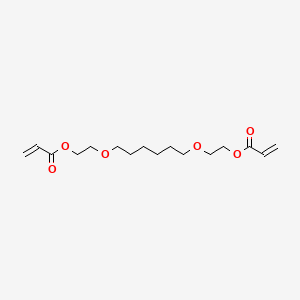

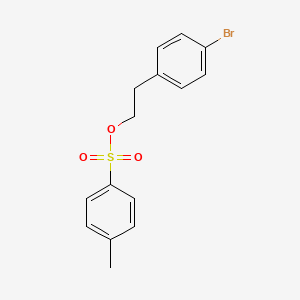

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

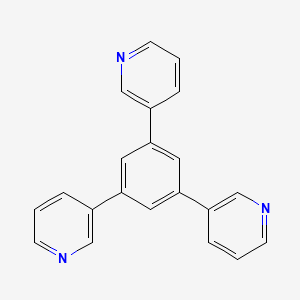

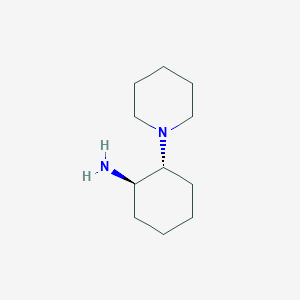

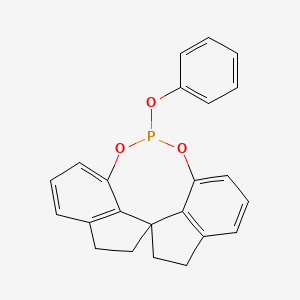

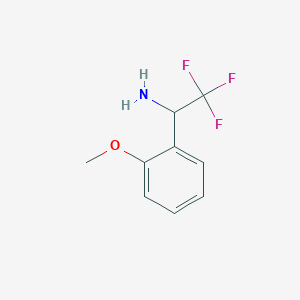

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3068793.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarbaldehyde](/img/structure/B3068810.png)